Albumin Binding Stoichiometry: Superior to Longer-Chain VLCFAs
In a 13C-NMR study of very long-chain saturated fatty acid (VLCFA) binding to bovine serum albumin (BSA), (13C)carboxyl-enriched arachidic acid (C20:0) demonstrated 4-5 high-affinity binding sites per BSA molecule, whereas the longer-chain analogs behenic acid (C22:0) exhibited 3-4 sites, lignoceric acid (C24:0) exhibited only 2 sites, and hexacosanoic acid (C26:0) was limited to a single binding site [1]. This chain-length-dependent reduction in binding capacity directly quantifies the differential protein interaction landscape among VLCFAs.
| Evidence Dimension | Maximal binding stoichiometry (mol fatty acid / mol BSA) |
|---|---|
| Target Compound Data | 4-5 (for C20:0 arachidic acid) |
| Comparator Or Baseline | C22:0: 3-4; C24:0: 2; C26:0: 1 |
| Quantified Difference | C20:0 binds 2-3× more molecules per BSA than C24:0, and 4-5× more than C26:0 |
| Conditions | 13C-NMR spectroscopy; [13C]carboxyl-enriched fatty acids; bovine serum albumin in aqueous buffer |
Why This Matters
The 4-5 site binding capacity of (113C)icosanoic acid enables its use as a probe of multiple albumin binding loci simultaneously, whereas longer-chain analogs provide limited or single-site resolution.
- [1] Choi JK, Ho J, Curry S, Qin D, Bittman R, Hamilton JA. Interactions of very long-chain saturated fatty acids with serum albumin. J Lipid Res. 2002;43(7):1000-1010. doi:10.1194/jlr.M200041-JLR200. View Source
